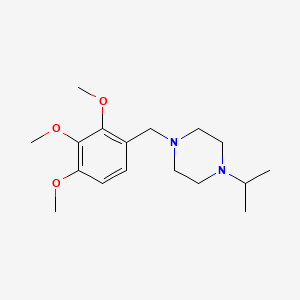
1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine, also known as GBR 12909, is a chemical compound that belongs to the piperazine class of drugs. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential therapeutic uses.
作用机制
1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 exerts its effects by selectively inhibiting the reuptake of dopamine, a neurotransmitter that plays a critical role in reward, motivation, and movement. By blocking the reuptake of dopamine, this compound 12909 increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling and enhanced behavioral effects.
Biochemical and Physiological Effects:
This compound 12909 has been shown to produce a range of biochemical and physiological effects, including increased locomotor activity, enhanced reward-related behavior, and improved motor function. These effects are thought to be mediated by the increased dopamine signaling resulting from the inhibition of dopamine reuptake.
实验室实验的优点和局限性
One advantage of using 1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 in lab experiments is its potency and selectivity for dopamine reuptake inhibition. This allows for precise modulation of dopamine signaling and the investigation of dopamine's role in various physiological and behavioral processes. However, one limitation of using this compound 12909 is its potential for abuse and dependence, which must be carefully monitored in lab experiments.
未来方向
There are several future directions for research on 1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909. One area of interest is the development of this compound 12909 analogs with improved selectivity and potency for dopamine reuptake inhibition. Another area of interest is the investigation of this compound 12909's potential use in the treatment of other dopamine-related disorders, such as schizophrenia and attention deficit hyperactivity disorder. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound 12909 and its potential for abuse and dependence.
合成方法
1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 can be synthesized using a multistep process starting from 2,3,4-trimethoxybenzaldehyde and piperazine. The first step involves the formation of an imine intermediate by reacting the aldehyde with piperazine. This intermediate is then reduced using sodium borohydride to yield the corresponding amine. The amine is then reacted with isopropyl iodide in the presence of a base to form the final product, this compound 12909.
科学研究应用
1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 has been extensively studied for its potential therapeutic uses, particularly in the treatment of drug addiction and Parkinson's disease. It has been shown to be effective in reducing cocaine self-administration in rats, suggesting its potential use as a treatment for cocaine addiction. Additionally, this compound 12909 has been shown to improve motor symptoms in animal models of Parkinson's disease, indicating its potential use as a treatment for this disorder.
属性
IUPAC Name |
1-propan-2-yl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-13(2)19-10-8-18(9-11-19)12-14-6-7-15(20-3)17(22-5)16(14)21-4/h6-7,13H,8-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXRXCHMBVPIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

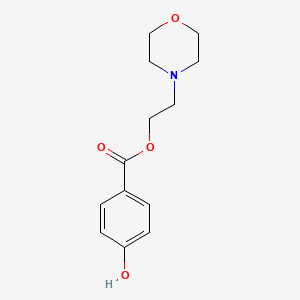
![ethyl 5-ethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5887259.png)
![N-allyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5887266.png)
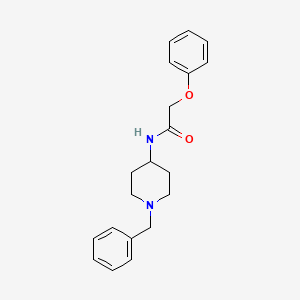
![methyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5887282.png)
![4-chloro-2-[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5887288.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5887294.png)
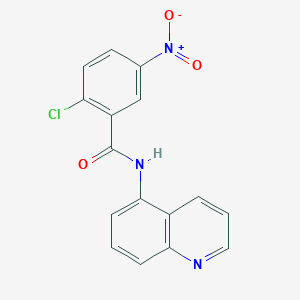
![2-(2,4-dimethylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5887308.png)

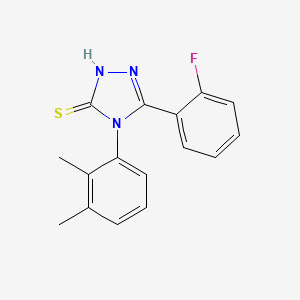
![2-{[3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5887331.png)
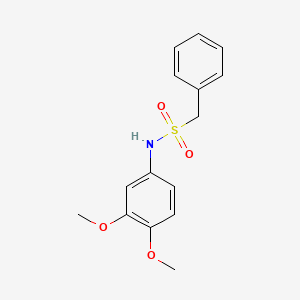
![N-(3-fluorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5887351.png)